

Physical properties of concentrated Lithium bromide solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

Cat. No.: *B3430563*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Concentrated Lithium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions of lithium bromide (LiBr) are of paramount importance across a multitude of industrial and scientific domains. Their exceptionally high hygroscopic nature makes them a primary working fluid in absorption refrigeration and dehumidification systems, directly impacting energy efficiency and environmental sustainability.^[1] Furthermore, their unique colligative and transport properties are of significant interest in various chemical processes and research applications. A thorough understanding of the physical properties of concentrated LiBr solutions is, therefore, not merely academic but a critical necessity for the design, optimization, and safe operation of technologies that rely on these fascinating binary mixtures.

This guide provides a comprehensive exploration of the key physical properties of concentrated lithium bromide solutions. Moving beyond a simple tabulation of data, it delves into the underlying principles governing these properties, offers detailed, field-proven experimental methodologies for their accurate measurement, and presents the information in a clear, accessible format for researchers, scientists, and engineers.

Density (ρ)

The density of a LiBr solution is a fundamental property that influences heat and mass transfer calculations, and it is essential for converting between mass- and volume-based measurements. It is a function of both the concentration of LiBr and the temperature of the solution.

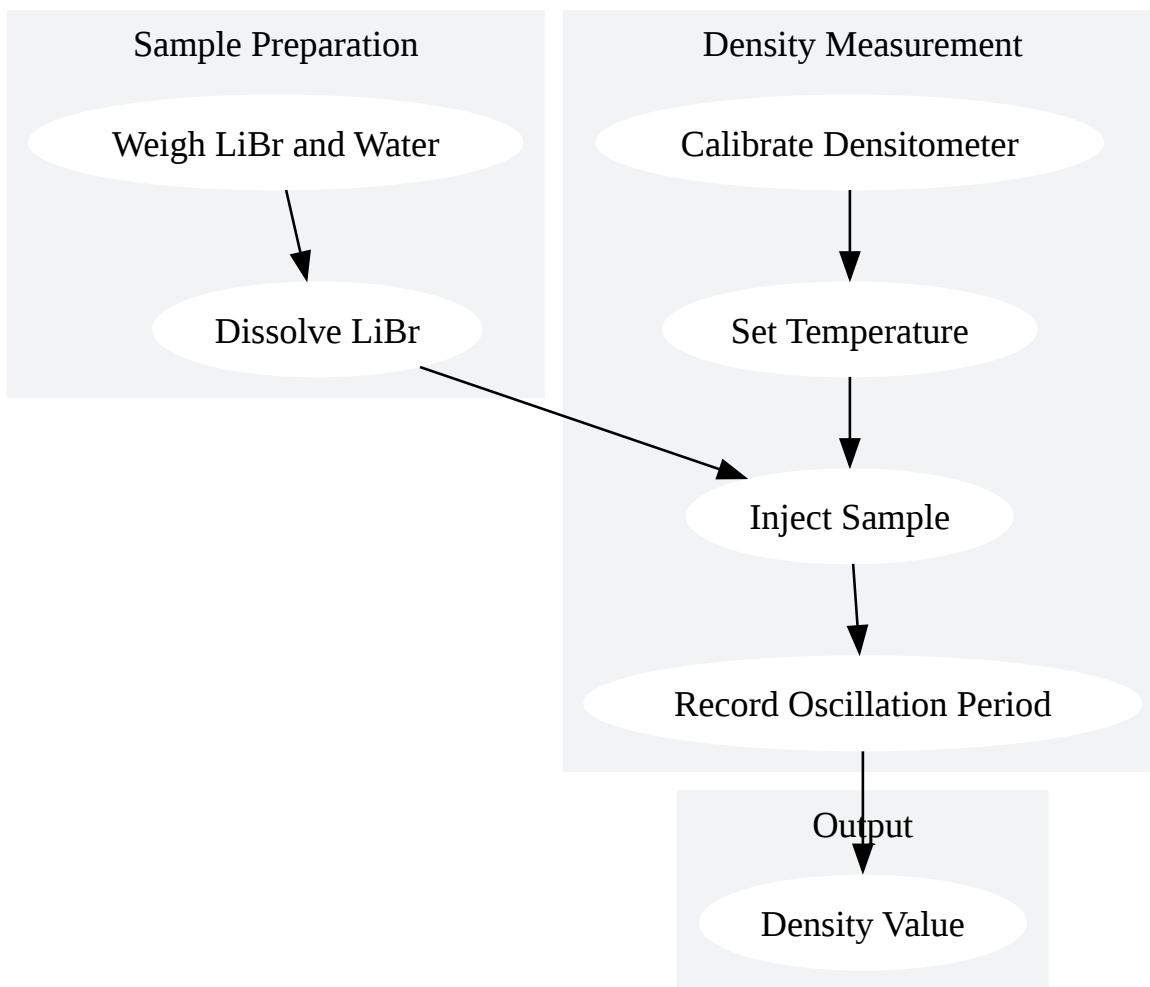
Causality and Scientific Insights

As the concentration of the non-volatile solute (LiBr) increases, the mass per unit volume of the solution correspondingly increases, leading to a higher density.^[2] Conversely, an increase in temperature generally causes the solution to expand, thereby decreasing its density.^[3] This relationship is crucial for engineers designing systems where fluid dynamics and buoyancy effects are significant.

Quantitative Data: Density of Aqueous LiBr Solutions

The following table summarizes the density of aqueous lithium bromide solutions at various concentrations and temperatures.

Temperature (°C)	Concentration (mol/kg)	Density (g/cm³)
10.0	2.0	1.1178
25.0	3.0	1.1969
50.0	5.0	1.3486
75.0	8.0	1.5432
100.0	10.0	1.6521


Data sourced from publicly available thermophysical property databases and correlations.^[4]

Experimental Protocol: Density Measurement

A reliable method for determining the density of concentrated LiBr solutions is through the use of a vibrating tube densimeter.^{[5][6]} This technique offers high precision and is well-suited for a range of sample viscosities.

Methodology:

- Calibration: Calibrate the vibrating tube densimeter with two standards of known density, typically dry air and deionized water, at the desired measurement temperature.
- Sample Preparation: Prepare LiBr solutions of known concentrations by mass. Use an analytical balance for precise measurements of LiBr salt and deionized water. Ensure the LiBr is fully dissolved.
- Temperature Control: Set the densimeter to the desired measurement temperature and allow it to stabilize. Modern densimeters have integrated Peltier thermostats for precise temperature control.^[5]
- Measurement: Inject the LiBr solution into the vibrating tube, ensuring no air bubbles are present. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
- Data Recording: Record the density reading once the value has stabilized.
- Cleaning: Thoroughly clean the measuring cell with deionized water and a suitable solvent (e.g., ethanol) between samples to prevent cross-contamination and crystallization.

[Click to download full resolution via product page](#)

Viscosity (η)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in the design of pumps, piping, and heat exchangers. For LiBr solutions, viscosity increases significantly with concentration and decreases with temperature.[7][8]

Causality and Scientific Insights

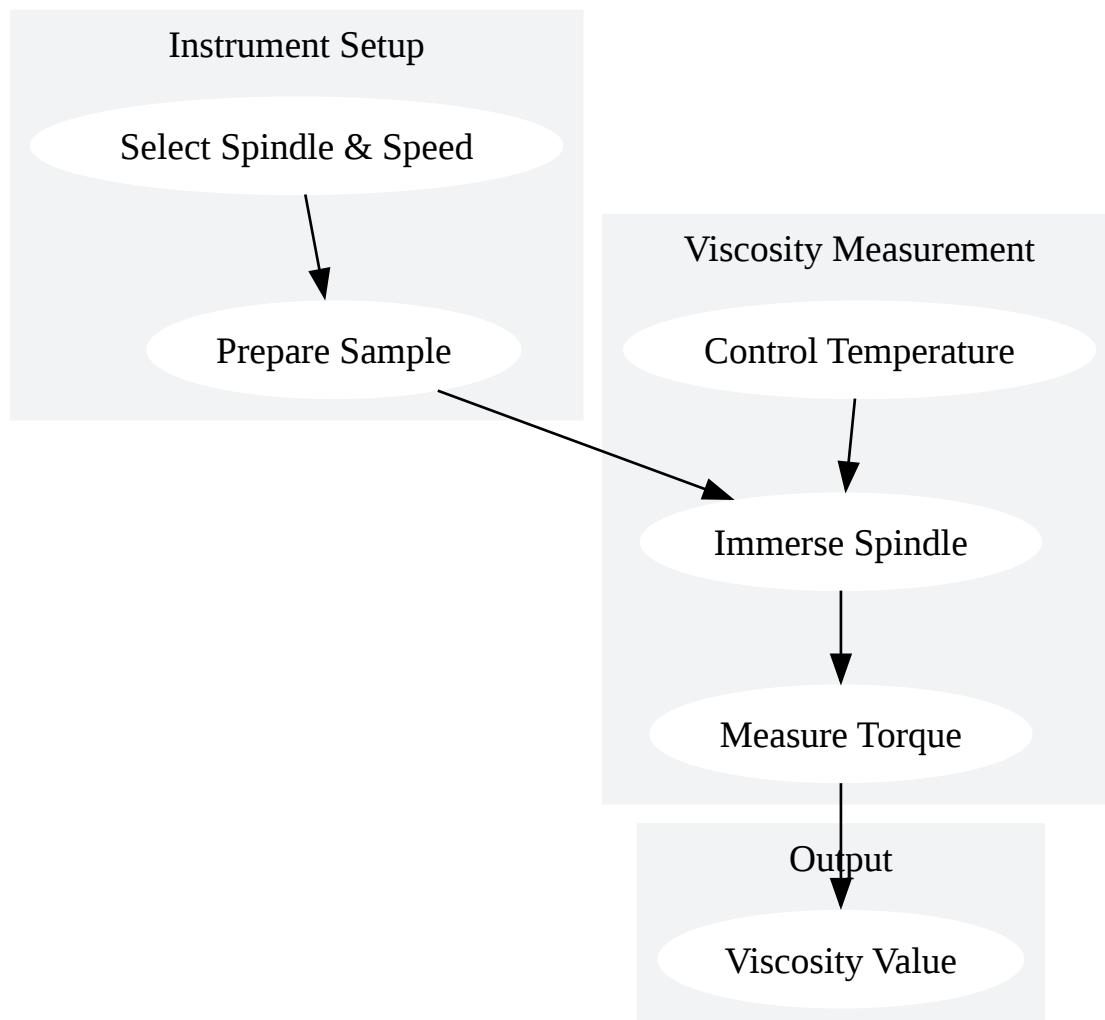
The increase in viscosity with LiBr concentration is due to the increased intermolecular forces and ionic interactions within the solution.[7] Higher temperatures provide greater thermal energy to the molecules, overcoming these intermolecular forces and resulting in lower

viscosity.^[7] At high concentrations, the viscosity can become a limiting factor for fluid circulation.

Quantitative Data: Dynamic Viscosity of Aqueous LiBr Solutions

Temperature (°C)	Concentration (wt%)	Dynamic Viscosity (mPa·s)
25	50	2.5
25	60	7.5
40	50	1.8
40	60	4.8
60	50	1.2
60	60	2.9

Representative data compiled from various sources.^{[7][8]}


Experimental Protocol: Viscosity Measurement

Rotational viscometers are well-suited for measuring the dynamic viscosity of concentrated LiBr solutions, especially as they can exhibit non-Newtonian behavior at very high concentrations.
^{[9][10]}

Methodology:

- Instrument Setup: Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the sample.
- Sample Preparation: Place a known volume of the temperature-controlled LiBr solution into the sample cup.
- Temperature Control: Use a circulating water bath to maintain the sample at the desired temperature.
- Measurement: Immerse the spindle into the solution to the specified depth. Start the motor and allow the reading to stabilize. The viscometer measures the torque required to rotate the spindle at a constant speed, which is proportional to the dynamic viscosity.^[10]

- Data Recording: Record the viscosity reading and the corresponding temperature.
- Cleaning: Thoroughly clean the spindle and sample cup after each measurement.

[Click to download full resolution via product page](#)

Thermal Conductivity (k)

Thermal conductivity quantifies the ability of the solution to conduct heat. This property is vital for the design of heat exchangers in absorption refrigeration systems.

Causality and Scientific Insights

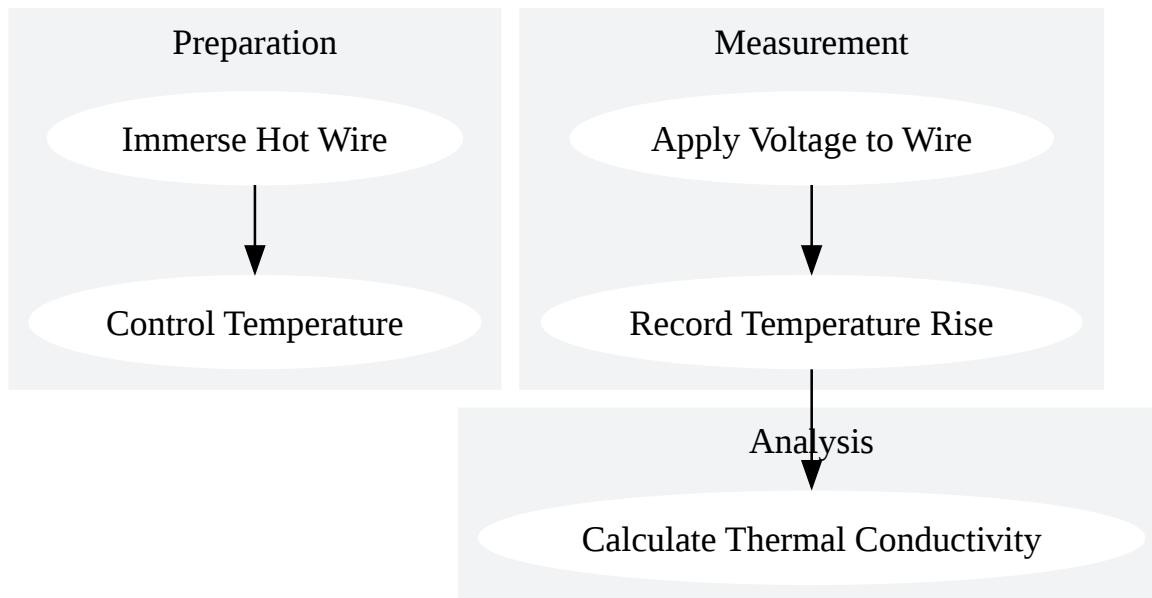
The thermal conductivity of aqueous LiBr solutions is primarily influenced by the properties of water. Generally, the thermal conductivity of the solution decreases with increasing LiBr.

concentration. This is because the dissolved ions disrupt the hydrogen-bonding network of water, which is an efficient mechanism for heat transfer.[11] Similar to pure water, the thermal conductivity of the solution increases with temperature.[11]

Quantitative Data: Thermal Conductivity of Aqueous LiBr Solutions

Temperature (°C)	Concentration (wt%)	Thermal Conductivity (W/m·K)
20	40	0.48
20	60	0.39
80	40	0.55
80	60	0.45

Representative values based on literature data.[11]


Experimental Protocol: Thermal Conductivity Measurement

The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of fluids.[11][12]

Methodology:

- **Apparatus:** The apparatus consists of a thin platinum wire submerged in the test fluid. The wire serves as both a heating element and a temperature sensor.
- **Sample Preparation:** Place the LiBr solution in the measurement cell, ensuring the hot wire is fully immersed.
- **Temperature Control:** Bring the sample to the desired temperature using a thermostat.
- **Measurement:** A step-wise voltage is applied to the wire, causing it to heat up. The rate of temperature increase of the wire is measured over a short period.
- **Calculation:** The thermal conductivity of the fluid is determined from the rate of temperature rise of the wire.

- Data Analysis: The data is analyzed using a model that relates the temperature change to the thermal conductivity of the surrounding fluid.

[Click to download full resolution via product page](#)

Specific Heat Capacity (c_p)

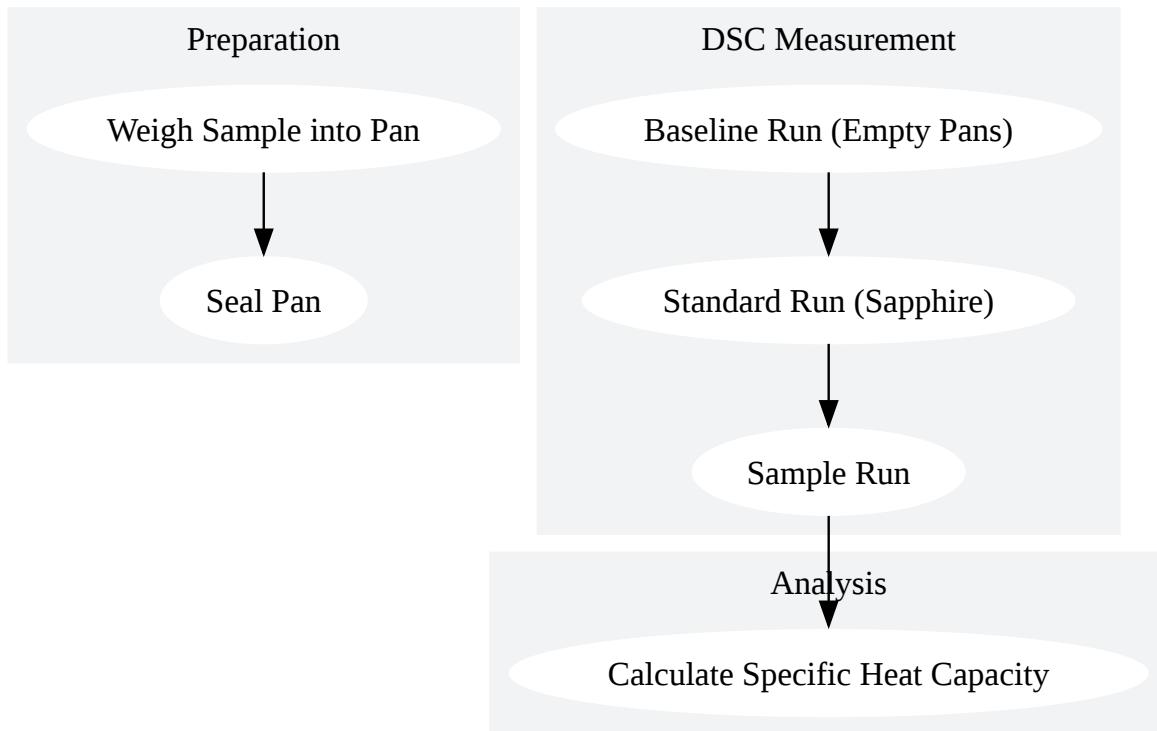
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is crucial for calculating the heat duties of various components in an absorption cycle.

Causality and Scientific Insights

The specific heat capacity of LiBr solutions decreases as the concentration of LiBr increases. [13] This is because the specific heat capacity of solid LiBr is lower than that of water. The temperature dependence of the specific heat capacity of the solution is complex but generally shows a slight increase with temperature.[14]

Quantitative Data: Specific Heat Capacity of Aqueous LiBr Solutions

Temperature (°C)	Concentration (wt%)	Specific Heat Capacity (kJ/kg·K)
30	40	2.80
30	60	2.05
80	40	2.90
80	60	2.15


Representative values based on literature data.

Experimental Protocol: Specific Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the specific heat capacity of liquids with high accuracy.[\[14\]](#)[\[15\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh a small amount of the LiBr solution into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
- **DSC Program:** The measurement involves three runs: a baseline run with two empty pans, a run with a sapphire standard (of known specific heat capacity), and a run with the sample. Each run consists of a temperature program that heats the sample at a constant rate over the desired temperature range.
- **Measurement:** The DSC measures the heat flow difference between the sample and the reference pan as a function of temperature.
- **Calculation:** The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard.

[Click to download full resolution via product page](#)

Vapor Pressure and Boiling Point Elevation

The vapor pressure of a LiBr solution is significantly lower than that of pure water at the same temperature, a direct consequence of the presence of the non-volatile solute. This property is the driving force behind the absorption process in refrigeration cycles. The reduction in vapor pressure leads to an elevation of the boiling point.[16][17]

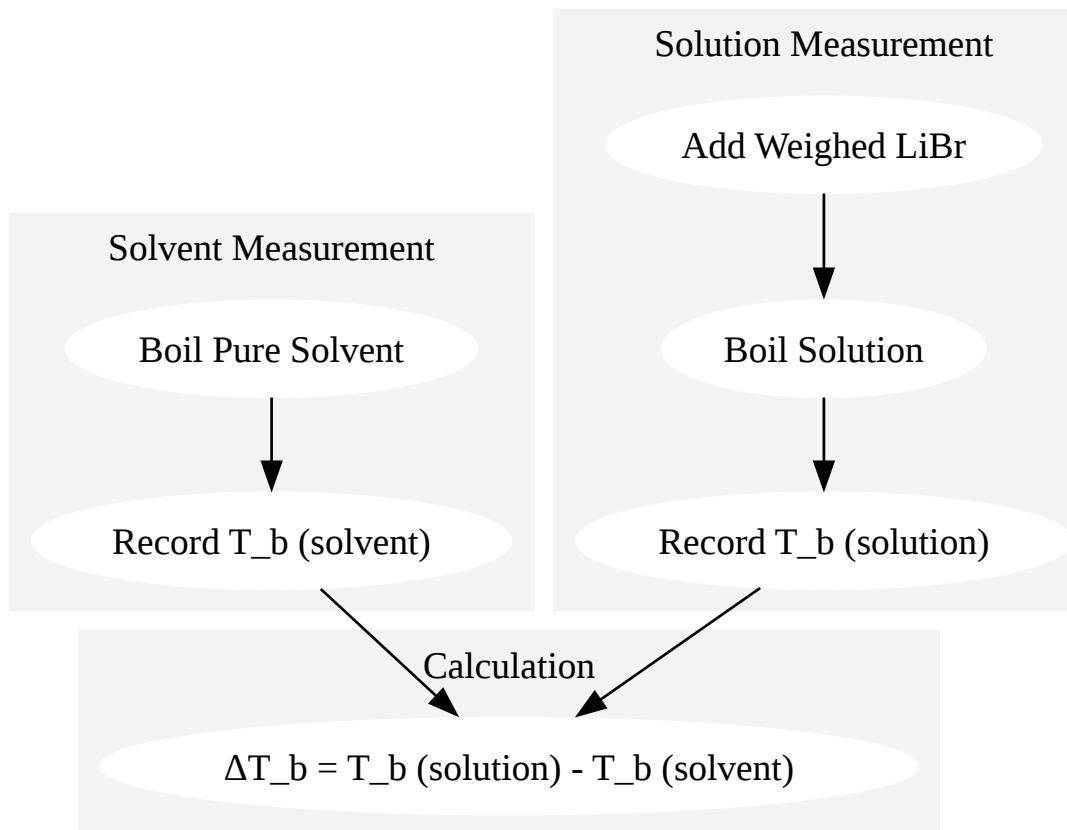
Causality and Scientific Insights

The strong affinity of LiBr for water molecules reduces the escaping tendency of water molecules from the liquid to the vapor phase, thus lowering the vapor pressure. To reach the boiling point (where vapor pressure equals the external pressure), the solution must be heated to a higher temperature than pure water.[17] This boiling point elevation is a colligative property, meaning it depends on the concentration of solute particles, not their identity.[16]

Quantitative Data: Vapor Pressure and Boiling Point of Aqueous LiBr Solutions

Concentration (wt%)	Temperature (°C) for Vapor Pressure of 6 kPa	Boiling Point at 101.3 kPa (°C)
40	35	115
50	50	130
60	70	155

Representative values derived from vapor pressure charts and ebulliometric data.[\[18\]](#)


Experimental Protocol: Boiling Point Elevation Measurement (Ebulliometry)

Ebulliometry is the experimental technique used to accurately measure the boiling point of a liquid.[\[16\]](#) The Landsberger-Walker method is a classic and reliable approach.[\[17\]](#)[\[19\]](#)

Methodology:

- Apparatus Setup: The apparatus consists of a boiling flask, an inner graduated tube with a side arm, an outer jacket, and a sensitive thermometer (e.g., a Beckmann thermometer).[\[19\]](#)
- Solvent Boiling Point: Place a known volume of pure solvent (water) in the inner tube. Pass vapor from the boiling flask (containing the same solvent) through the inner tube to bring the solvent to its boiling point. Record the constant temperature, which is the boiling point of the pure solvent.[\[17\]](#)
- Solution Preparation: Add a precisely weighed amount of LiBr to the solvent in the inner tube.
- Solution Boiling Point: Again, pass vapor of the pure solvent through the solution until it boils. Record the new, higher constant temperature, which is the boiling point of the solution.[\[17\]](#)
- Volume Measurement: Note the final volume of the solution in the graduated inner tube.

- Calculation: The boiling point elevation is the difference between the boiling point of the solution and the boiling point of the pure solvent.

[Click to download full resolution via product page](#)

Safety Considerations

Concentrated lithium bromide solutions are corrosive and can cause irritation upon contact with skin and eyes.^[1] Overexposure to lithium compounds can also pose health risks.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling these solutions.^{[20][21]} Work should be conducted in a well-ventilated area.^[22] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.^[21]

Conclusion

The physical properties of concentrated lithium bromide solutions are intricately linked and are of fundamental importance in a variety of scientific and industrial applications. This guide has

provided a detailed overview of these properties, the scientific principles that govern them, and robust experimental methods for their determination. By understanding and accurately measuring the density, viscosity, thermal conductivity, specific heat capacity, and vapor pressure of these solutions, researchers and engineers can continue to innovate and optimize the technologies that depend on them.

References

- Zhang, S., et al. (2016). Vapor pressure above concentrated aqueous solution of lithium bromide at subzero temperatures.
- Advanced Thermodynamics. Density of lithium bromide, LiBr(aq).
- Królikowska, M., et al. (2017). Vapor Pressure and Physicochemical Properties of {LiBr + IL-Based Additive + Water} Mixtures. *Journal of Solution Chemistry*, 46(8), 1546-1570.
- Thermtest. (n.d.).
- INIS-IAEA. (n.d.). Thermal conductivity of aqueous salt solutions.
- Enthalpy Concentration Lithium Bromide W
- Park, Y., et al. (2012). Thermophysical Properties of Lithium Bromide + 1, 2-Propanediol Aqueous Solutions— Solubility, Density and Viscosity. *Purdue e-Pubs*.
- ChemicalBook. (2023). Lithium bromide: properties and safety.
- Corrosionpedia. (2022). 6 Ways to Measure Fluid Viscosity.
- Heat capacities in some aqueous solutions. (n.d.).
- YouTube. (2021).
- Arabi, M., & Dehghani, M. R. (2015). Measurement of solubility and density of water + lithium bromide + lithium chloride and water + lithium bromide + sodium formate systems.
- Frontiers. (2023). Empirical model for fitting the viscosity of lithium bromide solution with CuO nanoparticles and E414.
- ELEV
- Wikipedia. (n.d.).
- Density and Viscosity of LiCl, LiBr, LiI and KCl in Aqueous Methanol
- Ozbek, H., & Phillips, S. L. (n.d.). THERMAL CONDUCTIVITY OF AQUEOUS NaCl SOLUTIONS FROM 20°C TO 330°C.
- Laliberté, M. (2009). A Model for Calculating the Heat Capacity of Aqueous Solutions, with Updated Density and Viscosity Data.
- Table 34 Refrigerant Temperature ($t' = ^\circ\text{C}$) and Enthalpy ($h = \text{kJ/kg}$) of Lithium Bromide Solutions. (n.d.).
- F-Chart Software. (n.d.).
- The density of aqueous solutions of lithium bromide at high temperatures and concentrations. (n.d.).

- Xu, Y., et al. (2020). Vapor–Liquid Equilibrium Study of LiBr + H₂O and LiBr + CaCl₂ + H₂O Systems.
- Science Info. (2023).
- Apollo Scientific. (n.d.). Lithium bromide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Lithium bromide, 4M solution in THF.
- Viscosity of (a) different concentrations of aqueous lithium bromide... (n.d.).
- Carl ROTH. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
- The experimental and calculated dynamic viscosity data for {LiBr... (n.d.).
- Thermofluidprop. (n.d.).
- The experimental and calculated liquid density data for {LiBr... (n.d.).
- IRJET. (2018). Thermodynamic Analysis of Lithium Bromide-Water(LiBr-H₂O)
- Chemistry LibreTexts. (2022). 6.
- Solubility, Heat Capacity, and Density of Lithium Bromide + Lithium Iodide + Lithium Nitrate + Lithium Chloride Aqueous Solutions at Several Compositions and Temperatures. (n.d.).
- Measurlabs. (2024). Viscosity Testing Techniques & Standards.
- Coatings World. (2024). Navigating Viscosity: A Guide to Viscometry Techniques.
- Thermal conductivity measurement of salt hydrate as porous material using calorimetric (DSC) method. (n.d.).
- Park, Y., et al. (1997).
- Boryta, D. A., Maas, A. J., & Grant, C. B. (1975). Vapor pressure-temperature-concentration relation for system lithium bromide and water (40-70% lithium bromide).
- Industrial Physics. (n.d.). How To Measure Viscosity.
- YouTube. (2017). How to measure viscosity using Elcometer Flow Cups.
- AIP Advances. (2017). Thermal conductivity of molten salt-based nanofluid.
- F-Chart Software. (n.d.). LiBrSSC (aqueous lithium bromide) Property Routines.
- Mettler Toledo. (n.d.).
- Wikipedia. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Lithium bromide: properties and safety_Chemicalbook [chemicalbook.com]

- 2. Density and Viscosity of LiCl, LiBr, LiI and KCl in Aqueous Methanol at 313.15K – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Density of LiBr(aq) [advancedthermo.com]
- 5. d-nb.info [d-nb.info]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Frontiers | Empirical model for fitting the viscosity of lithium bromide solution with CuO nanoparticles and E414 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. coatingsworld.com [coatingsworld.com]
- 11. thermtest.com [thermtest.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mt.com [mt.com]
- 15. Specific heat capacity - Wikipedia [en.wikipedia.org]
- 16. Boiling-point elevation - Wikipedia [en.wikipedia.org]
- 17. scienceinfo.com [scienceinfo.com]
- 18. Vapor–Liquid Equilibrium Study of LiBr + H₂O and LiBr + CaCl₂ + H₂O Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. carlroth.com [carlroth.com]
- 22. fishersci.be [fishersci.be]
- To cite this document: BenchChem. [Physical properties of concentrated Lithium bromide solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3430563#physical-properties-of-concentrated-lithium-bromide-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com